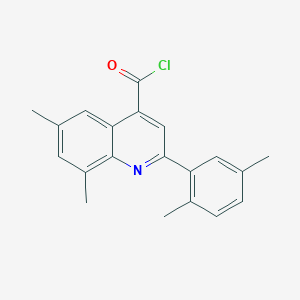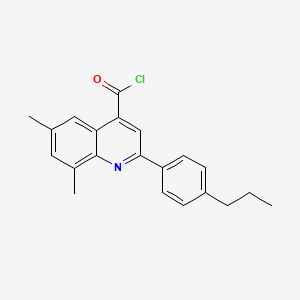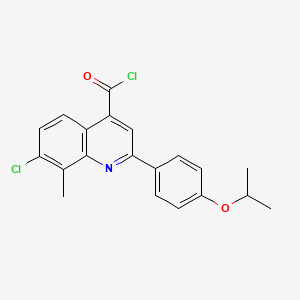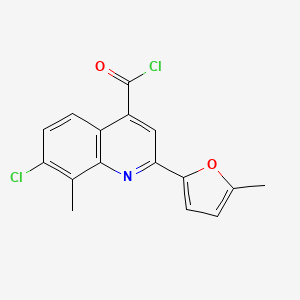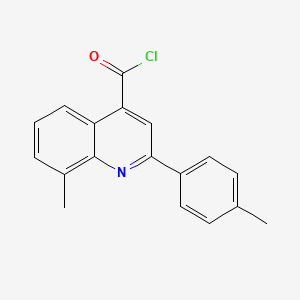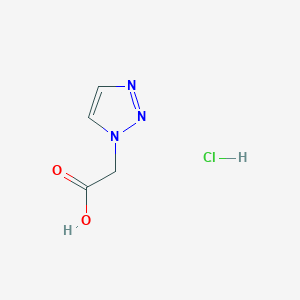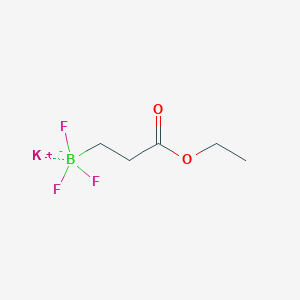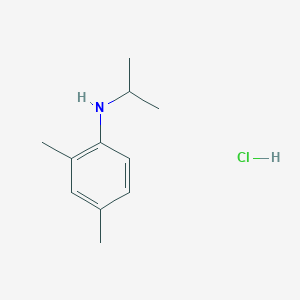
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride
Descripción general
Descripción
“2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride” is a chemical compound used in scientific research. Its applications range from organic synthesis to pharmaceutical development. The CAS number for this compound is 1211024-44-0 . The molecular formula is C11H18ClN and the molecular weight is 199.72 .
Aplicaciones Científicas De Investigación
Catalysis
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride: is a potential precursor for the synthesis of Schiff bases , which are integral in catalysis. Schiff bases, due to their imine group (–CH=N–), serve as versatile ligands in metal-ligand complex chemistry. These complexes can act as catalysts in various chemical reactions, enhancing the rate and selectivity of the reactions .
Anticancer Applications
The compound’s derivatives, particularly when used to synthesize heterocyclic Schiff bases, have shown promise in anticancer applications. They can be used to develop pharmaceutical compounds that exhibit moderate to excellent anticancer activity, as assessed by assays like the MTT assay .
Antimicrobial Activity
Schiff bases derived from 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride have been explored for their antimicrobial properties. These compounds can be structured to target a variety of bacterial and fungal species, potentially leading to new classes of antibiotics .
Synthesis of Antidepressants
The compound is used in the synthesis of antidepressant molecules. Metal-catalyzed reactions involving this compound can lead to key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Sensing Applications
Due to the electronic properties of the imine group, Schiff bases synthesized from 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride can be employed in sensing applications. These compounds can be designed to detect specific ions or molecules, making them useful in environmental monitoring and diagnostics .
Corrosion Inhibitors
The compound’s derivatives are also investigated for their use as corrosion inhibitors. The Schiff bases can form protective layers on metal surfaces, preventing or slowing down the corrosion process, which is vital in extending the life of industrial machinery .
Neuropharmacology
In neuropharmacological research, derivatives of 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride are studied for their effects on the central nervous system. They may influence neurotransmitter release and uptake, which is crucial for developing new treatments for neurological disorders .
Legal Status and Synthetic Derivatives
The compound’s structural similarity to cathinones has led to the synthesis of various derivatives with different legal statuses. These derivatives are continuously studied to understand their pharmacological effects and potential as legal substitutes for controlled substances .
Propiedades
IUPAC Name |
2,4-dimethyl-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)12-11-6-5-9(3)7-10(11)4;/h5-8,12H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTILBNHZUJTZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



